molecular formula C13H14ClN3O B15065275 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one CAS No. 61741-51-3

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B15065275
CAS No.: 61741-51-3
M. Wt: 263.72 g/mol
InChI Key: UFKJKJWEQJLZJW-UHFFFAOYSA-N
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Description

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds known for their diverse biological activities . The specific substitution pattern of this compound—featuring a chloro group at the 6-position and a piperidine moiety at the 2-position—suggests its potential as a key intermediate or core scaffold for the development of novel therapeutic agents. Research into analogous compounds has demonstrated that the quinazolinone core is a privileged structure in drug design . Furthermore, the 2-piperidin-1-yl substitution is a feature that has been identified as a key determinant for biological activity in other pharmacologically active quinazoline compounds . This structural motif is present in molecules that have been extensively evaluated for their antitumour properties, often acting through mechanisms such as inhibition of the Epidermal Growth Factor Receptor (EGFR) . Similar quinazoline-based molecules, like gefitinib and erlotinib, are approved drugs for cancer therapy, highlighting the therapeutic relevance of this chemical class . Beyond oncology, quinazolinone derivatives have also shown promising antibacterial and antifungal activities, as well as the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa , presenting a potential strategy for overcoming antibiotic resistance . This product is intended for research purposes as a building block in combinatorial chemistry, a precursor for the synthesis of more complex molecules, or a candidate for direct biological screening. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61741-51-3

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

6-chloro-2-piperidin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C13H14ClN3O/c14-9-4-5-11-10(8-9)12(18)16-13(15-11)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18)

InChI Key

UFKJKJWEQJLZJW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline scaffold is typically constructed via cyclization of 2-amino-5-chlorobenzoic acid (1 ) with urea or thiourea under acidic conditions. In a representative procedure, 1 reacts with urea at 180°C for 6 hours, yielding 6-chloro-2-thioxo-1,2-dihydroquinazolin-4(3H)-one (2 ) with 85% efficiency. Subsequent chlorination using phosphorus oxychloride (POCl3) in dichloromethane at reflux converts the thioxo group to a chloro substituent, producing 2,6-dichloroquinazolin-4(3H)-one (3 ) in 92% yield.

Table 1. Optimization of Quinazoline Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclization Urea, 180°C, 6 h 85
Chlorination POCl3, DCM, reflux, 4 h 92

Piperidine Substitution at the 2-Position

The 2-chloro group in 3 undergoes nucleophilic displacement with piperidine to install the piperidin-1-yl moiety. In a microwave-assisted protocol, 3 reacts with piperidine in n-butanol at 180°C for 1 hour under inert atmosphere, achieving 78% conversion to 6-chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one (4 ). Traditional heating methods (reflux in toluene for 12 hours) yield comparable results (75%) but require longer reaction times.

Alternative Pathways via Intermediate Functionalization

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to introduce the piperidine group. For example, 2,6-dichloroquinazolin-4(3H)-one (3 ) reacts with piperidine in the presence of Pd(OAc)2 and BINAP in tetrahydrofuran (THF) at 80°C, yielding 4 with 82% efficiency. This method minimizes side products and enhances regioselectivity compared to SNAr approaches.

Reductive Amination of Quinazolinone Precursors

A two-step protocol involves reductive amination of 6-chloro-2-formylquinazolin-4(1H)-one (5 ) with piperidine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C reduces the imine intermediate, affording 4 in 68% yield. While less efficient, this route avoids harsh chlorination conditions.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) of 4 displays characteristic signals: δ 8.19 (d, J = 8.8 Hz, 1H, H-5), 7.91 (dd, J = 2.2, 9.0 Hz, 1H, H-7), and 3.36–3.30 (m, 4H, piperidine-H). 13C NMR confirms the quinazoline carbonyl at δ 157.2 ppm and piperidine carbons at δ 49.0–29.7 ppm.

Purity Assessment

Reverse-phase HPLC (C18 column, methanol/water gradient) verifies >95% purity for 4 , with a retention time of 3.56 minutes. Mass spectrometry (ESI) shows a molecular ion peak at m/z 358.1547 [M+H]+, consistent with the molecular formula C14H15ClN4O.

Challenges and Optimization Strategies

Regioselectivity in Substitution Reactions

Competing reactions at the 4-position of the quinazoline core necessitate careful control of stoichiometry. Using excess piperidine (2.5 equiv) and DIPEA as a base suppresses 4-position substitution, improving regioselectivity to >90%.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate SNAr reactions but may promote decomposition. n-Butanol emerges as an optimal solvent for microwave-assisted synthesis, balancing reactivity and stability.

Scalability and Industrial Feasibility

Batch-scale synthesis (100 g) of 4 via the POCl3 route achieves 70% overall yield, with purification via recrystallization from ethanol/water. Continuous-flow systems are under investigation to reduce POCl3 handling risks and improve throughput.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Research has focused on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Physicochemical Properties

Table 3: Absorption and Solubility Trends
Compound Solvent Absorption Max (nm) Extinction Coefficient (ε) Notes Reference
4j–4l () DMSO 4l < 4k < 4j High ε (~10⁴ L/mol/cm) Red shift in DMSO vs. acetic acid
Target compound N/A N/A N/A Predicted high solubility due to piperidine
9e (ECH-97) Not reported Not reported Not reported Tetrahydrobenzoquinazoline enhances lipophilicity
  • Solubility : The piperidinyl group in the target compound likely improves aqueous solubility compared to fully aromatic analogues (e.g., 9e) .
  • UV-Vis Trends : Methoxy and methyl substituents (e.g., 4j–4l) cause red shifts in polar aprotic solvents, suggesting extended conjugation .

Future Research :

  • Quantitative structure-activity relationship (QSAR) studies to optimize piperidinyl substituents.
  • In vivo toxicity and pharmacokinetic profiling of the target compound.

Biological Activity

6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and multidrug resistance. This compound is part of a larger class of quinazolinones, which are known for their diverse pharmacological properties.

  • Molecular Formula : C14H15ClN2O
  • Molecular Weight : 262.735 g/mol
  • Density : 1.292 g/cm³
  • Boiling Point : 402.6 ºC at 760 mmHg

Biological Activity Overview

The biological activity of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one primarily revolves around its role as an inhibitor of various cancer-related pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one, exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit breast cancer resistance protein (BCRP), which plays a crucial role in drug resistance in cancer cells . Another investigation into quinazolinamine derivatives demonstrated their effectiveness against multidrug-resistant cancer cells, suggesting that structural modifications could enhance their inhibitory activities against both BCRP and P-glycoprotein (P-gp) .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications in the quinazoline scaffold can lead to varying degrees of biological activity. For instance, the introduction of different substituents on the piperidine ring has been linked to improved efficacy against specific cancer cell lines .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activity of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one:

  • Inhibition of Multidrug Resistance :
    • A series of quinazolinamine derivatives were synthesized and tested for their ability to inhibit BCRP and P-gp. The results indicated that certain modifications could significantly enhance their efficacy in reversing drug resistance .
  • Antibacterial and Anti-inflammatory Activities :
    • Other studies have explored the antibacterial and anti-inflammatory potential of quinazoline derivatives. Compounds similar to 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate anti-inflammatory effects .
  • Toxicity Assessment :
    • Toxicity studies revealed that compounds within this class generally exhibited a favorable safety profile, with no significant adverse effects observed at therapeutic doses .

Data Summary Table

PropertyValue
Molecular FormulaC14H15ClN2O
Molecular Weight262.735 g/mol
Density1.292 g/cm³
Boiling Point402.6 ºC at 760 mmHg
Anticancer ActivityInhibits BCRP and P-glycoprotein
Antibacterial ActivityEffective against multiple strains
Anti-inflammatory ActivityModerate
ToxicityFavorable safety profile

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